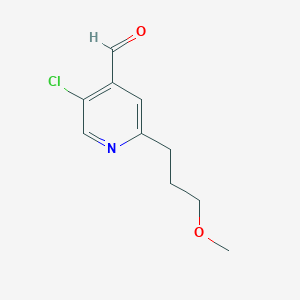
4-Pyridinecarboxaldehyde, 5-chloro-2-(3-methoxypropyl)-
描述
4-Pyridinecarboxaldehyde, 5-chloro-2-(3-methoxypropyl)-: is a chemical compound with the molecular formula C10H12ClNO2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agrochemicals, and material science. This compound is characterized by the presence of a chloro group at the 5th position, a methoxypropyl group at the 2nd position, and a carbaldehyde group at the 4th position of the pyridine ring.
属性
CAS 编号 |
921630-17-3 |
|---|---|
分子式 |
C10H12ClNO2 |
分子量 |
213.66 g/mol |
IUPAC 名称 |
5-chloro-2-(3-methoxypropyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C10H12ClNO2/c1-14-4-2-3-9-5-8(7-13)10(11)6-12-9/h5-7H,2-4H2,1H3 |
InChI 键 |
IMWANAFPOIDMHU-UHFFFAOYSA-N |
规范 SMILES |
COCCCC1=CC(=C(C=N1)Cl)C=O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinecarboxaldehyde, 5-chloro-2-(3-methoxypropyl)- typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-chloropyridine-4-carbaldehyde.
Alkylation: The 5-chloropyridine-4-carbaldehyde undergoes alkylation with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the 3-methoxypropyl group at the 2nd position.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-Pyridinecarboxaldehyde, 5-chloro-2-(3-methoxypropyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Amine in ethanol at reflux temperature.
Major Products Formed:
Oxidation: 5-Chloro-2-(3-methoxypropyl)pyridine-4-carboxylic acid.
Reduction: 5-Chloro-2-(3-methoxypropyl)pyridine-4-methanol.
Substitution: 5-Amino-2-(3-methoxypropyl)pyridine-4-carbaldehyde.
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the preparation of metal complexes.
Biology:
Biological Probes: Utilized in the development of biological probes for imaging and diagnostic purposes.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
Agrochemicals: Employed in the synthesis of agrochemicals such as herbicides and insecticides.
Material Science: Used in the preparation of functional materials with specific properties.
作用机制
The mechanism of action of 4-Pyridinecarboxaldehyde, 5-chloro-2-(3-methoxypropyl)- depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chloro and methoxypropyl groups can influence its binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity.
相似化合物的比较
- 5-Chloro-2-methylpyridine-4-carbaldehyde
- 2-(3-Methoxypropyl)pyridine-4-carbaldehyde
- 5-Chloro-2-(2-methoxyethyl)pyridine-4-carbaldehyde
Comparison:
- Structural Differences: The presence of different substituents at the 2nd position (e.g., methyl, methoxyethyl) can significantly alter the chemical and physical properties of the compounds.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents. For example, the methoxypropyl group in 4-Pyridinecarboxaldehyde, 5-chloro-2-(3-methoxypropyl)- may enhance its solubility and reactivity compared to a methyl group.
- Applications: While all these compounds may serve as intermediates in organic synthesis, their specific applications can differ based on their unique properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


